molecular formula C13H10F2O B174445 1-(Benzyloxy)-2,4-difluorobenzene CAS No. 152434-86-1

1-(Benzyloxy)-2,4-difluorobenzene

Cat. No.: B174445
CAS No.: 152434-86-1
M. Wt: 220.21 g/mol
InChI Key: SUJMBSRZMAZPOY-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-2,4-difluorobenzene is an organic compound characterized by a benzene ring substituted with a benzyloxy group and two fluorine atoms at the 2 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Benzyloxy)-2,4-difluorobenzene can be synthesized through several methods, one of which involves the Suzuki–Miyaura coupling reaction. This reaction typically employs a palladium catalyst to couple an aryl halide with an organoboron compound under mild conditions . Another method involves the nucleophilic aromatic substitution of a suitable precursor with a benzyloxy group .

Industrial Production Methods: Industrial production of this compound often relies on scalable and cost-effective synthetic routes. The Suzuki–Miyaura coupling reaction is favored due to its high yield and functional group tolerance . The reaction conditions are optimized to ensure maximum efficiency and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(Benzyloxy)-2,4-difluorobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(Benzyloxy)-2,4-difluorobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Benzyloxy)-2,4-difluorobenzene involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the fluorine atoms can enhance the compound’s lipophilicity and metabolic stability . These interactions can influence the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

  • 1-(Benzyloxy)-4-fluorobenzene
  • 1-(Benzyloxy)-2,6-difluorobenzene
  • 1-(Benzyloxy)-3,5-difluorobenzene

Comparison: 1-(Benzyloxy)-2,4-difluorobenzene is unique due to the specific positioning of the fluorine atoms, which can significantly influence its chemical reactivity and physical properties. Compared to its analogs, this compound may exhibit different electronic effects and steric hindrance, affecting its behavior in various chemical reactions .

Properties

IUPAC Name

2,4-difluoro-1-phenylmethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F2O/c14-11-6-7-13(12(15)8-11)16-9-10-4-2-1-3-5-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUJMBSRZMAZPOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To 2,4-difluoro-phenol (25, 7.60 g, 0.0584 mol) in N,N-dimethylformamide (50.0 mL) were added benzyl bromide (8.0 mL, 0.067 mol) and potassium carbonate (9.00 g, 0.0651 mol) under an atmosphere of nitrogen. The reaction was stirred at room temperature overnight. The reaction was poured into water and extracted with ethyl acetate. The organic layer was dried over anhydrous sodium sulfate and filtered. The filtrate was concentrated and purified by silica gel column chromatography eluting with 20% ethyl acetate in hexane to give the compound as white solid (26, 3.20 g, 25%).
Quantity
7.6 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
25%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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